![molecular formula C26H45NO19 B1165317 GD1a Ganglioside sugar-β-NAc-Propargyl](/img/new.no-structure.jpg)
GD1a Ganglioside sugar-β-NAc-Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GD1a Ganglioside sugar-β-NAc-Propargyl, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neurological Disorders and Autoimmunity
Guillain-Barré Syndrome (GBS)
GD1a and its derivatives, including GD1a ganglioside sugar-β-N-acetylpropargyl, have been implicated in autoimmune conditions such as Guillain-Barré syndrome. Research indicates that antibodies against GD1a are associated with the pure motor variant of GBS. A retrospective study involving 33 GBS patients demonstrated that those with high titers of IgG anti-GD1a antibodies exhibited distinct clinical features, such as a higher incidence of antecedent gastrointestinal infections compared to controls .
Mechanism of Action
The presence of anti-GD1a antibodies can lead to demyelination and axonal damage in peripheral nerves. Immunohistochemical studies have shown that these antibodies bind to specific regions within nerve tissues, suggesting a direct pathogenic role in GBS . The localization of GD1a in the paranodal regions of myelinated fibers indicates its critical involvement in nerve signal transmission and integrity .
Cancer Research
Tumor Malignancy
Gangliosides like GD1a are often overexpressed in various cancers, including prostate cancer. Studies have shown that GD1a is more abundant in castration-resistant prostate cancer cells compared to hormone-sensitive cells. This overexpression correlates with the activity of specific sialyltransferases, which are enzymes responsible for synthesizing gangliosides .
Clinical Implications
The expression levels of GD1a may serve as biomarkers for cancer progression and could provide insights into therapeutic targets. By inhibiting the enzymes involved in GD1a synthesis, researchers aim to develop strategies to reduce tumor malignancy and improve treatment outcomes.
Biotechnology and Synthetic Applications
Glycosylation Processes
GD1a ganglioside sugar-β-N-acetylpropargyl has potential applications in biotechnological processes, particularly in glycosylation reactions. The compound can serve as a substrate for glycosyltransferases, enabling the synthesis of complex glycan structures that are essential for various biochemical applications .
Transglycosylation Reactions
Research has highlighted the use of engineered glycosidases for the production of high-value sugar structures, including those containing GD1a derivatives. These enzymes can facilitate green synthesis methods for creating complex carbohydrates used in pharmaceuticals and biomaterials .
Case Study: Guillain-Barré Syndrome
Parameter | Group G (IgG > 1:40) | Group G-high (IgG > 1:320) | Group M (IgM only) | Control Group |
---|---|---|---|---|
Antecedent Infection (%) | 87 | 72 | 31 | N/A |
Facial Palsy Incidence (%) | N/A | N/A | 75 | N/A |
IgM Anti-GM2 Reactivity (%) | N/A | N/A | 88 | N/A |
This table summarizes findings from a study that classified GBS patients based on their antibody profiles, highlighting the distinct clinical features associated with anti-GD1a antibodies.
Experimental Findings on Ganglioside Expression
Ganglioside Type | Average Concentration (nmol/mg protein) |
---|---|
GD3 | 1.7 |
GD1b | 1.7 |
GT1b | 1.5 |
GD1a | 0.7 |
GQ1b | 0.6 |
This data illustrates the relative abundance of various gangliosides in rat retina tissue, emphasizing the significance of GD1a in neurological contexts.
属性
分子式 |
C26H45NO19 |
---|---|
同义词 |
Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。